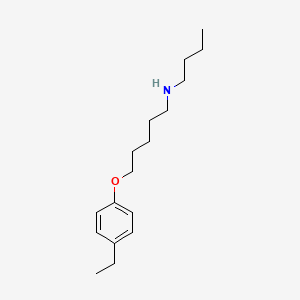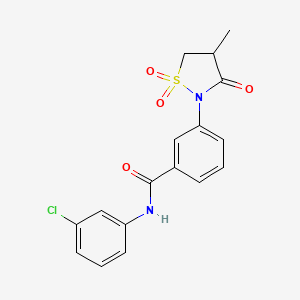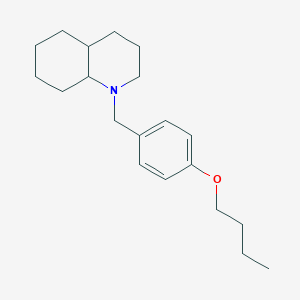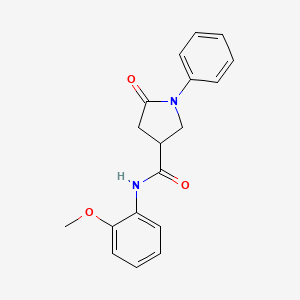![molecular formula C16H23N3O5S B5216734 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5216734.png)
1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane, also known as MNSA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. MNSA is a member of the azepane family and has a unique chemical structure that makes it useful in various applications.
Mecanismo De Acción
The mechanism of action of 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has also been shown to reduce inflammation and oxidative stress in various animal models. In addition, 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a unique chemical structure that makes it useful in various applications. However, 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane also has some limitations. It is a relatively new compound, and its safety and toxicity profiles are not fully understood. In addition, 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane. One area of research is the development of 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane derivatives with improved solubility and bioavailability. Another area of research is the investigation of the safety and toxicity profiles of 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane in animal models. Additionally, further research is needed to fully understand the mechanism of action of 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane involves a multi-step process that starts with the reaction of 4-nitrophenylsulfonyl chloride and morpholine to form 4-(4-morpholinyl)-3-nitrophenylsulfonyl morpholine. This intermediate is then reacted with 1-azepanamine to produce 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has been extensively used in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
4-[4-(azepan-1-ylsulfonyl)-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c20-19(21)16-13-14(5-6-15(16)17-9-11-24-12-10-17)25(22,23)18-7-3-1-2-4-8-18/h5-6,13H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBXFIKHLXVXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Morpholin-4-yl)-3-nitrophenyl]sulfonyl}azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[1-ethyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5216663.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide](/img/structure/B5216671.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5216682.png)

![1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine](/img/structure/B5216696.png)
![N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5216712.png)
![2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole](/img/structure/B5216718.png)

![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl methanesulfonate](/img/structure/B5216740.png)
![5-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B5216754.png)
![3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide](/img/structure/B5216761.png)